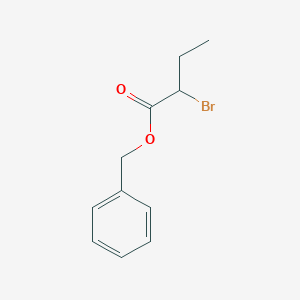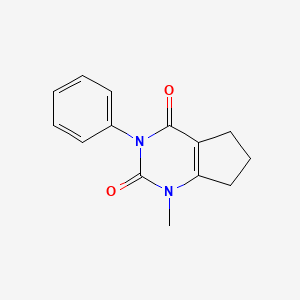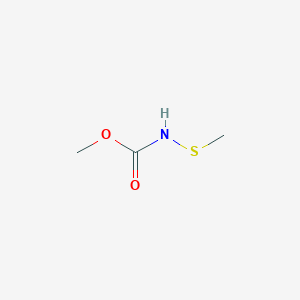![molecular formula C12H9ClN4O2 B14670933 8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 36995-96-7](/img/structure/B14670933.png)
8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including vitamins and coenzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of 5,6-diaminopyrimidine-2,4-thiol with glioxal. This reaction is carried out under controlled conditions, often following the Gabriel-Colman’s method . The reaction conditions include the use of solvents such as dimethylformamide and the application of heat to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into its reduced forms, which may have different biological activities.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing into its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets are still under investigation, but its ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure.
Riboflavin: A vitamin B2 derivative with a pteridine core.
Methotrexate: An anticancer drug with a pteridine-like structure.
Uniqueness
8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
36995-96-7 |
|---|---|
分子式 |
C12H9ClN4O2 |
分子量 |
276.68 g/mol |
IUPAC名 |
8-chloro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H9ClN4O2/c1-16-8-5-6(13)3-4-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |
InChIキー |
PDSJFFGCLPMCIW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C3C1=NC(=O)N(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


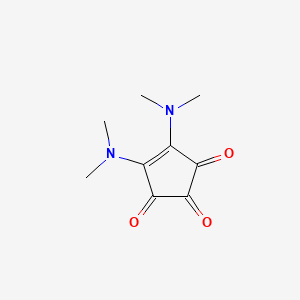

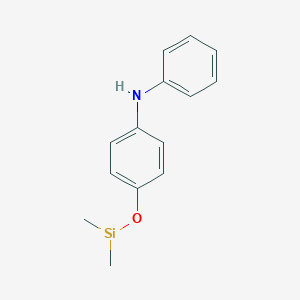
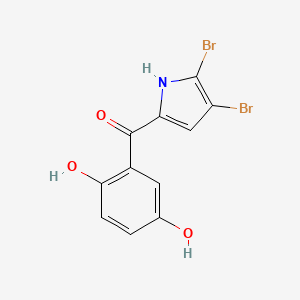
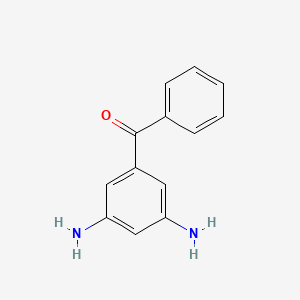
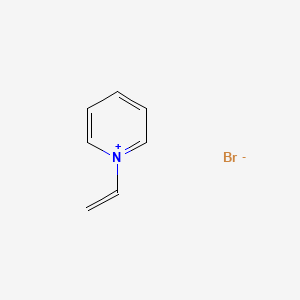
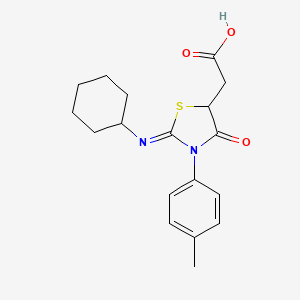

![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
